molecular formula C22H25F2N3O6S B2802213 N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide CAS No. 872976-59-5

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2802213
CAS No.: 872976-59-5
M. Wt: 497.51
InChI Key: QOZPURXTBCVPLJ-UHFFFAOYSA-N
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Description

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in oncological research. This compound acts as a ATP-competitive inhibitor, binding to the kinase domain of FGFR1 and effectively blocking its autophosphorylation and downstream signaling pathways , such as the MAPK and PI3K-AKT cascades. Its high specificity makes it a valuable chemical probe for elucidating the role of FGFR signaling in various biological processes, including cell proliferation, differentiation, and angiogenesis. Researchers utilize this inhibitor primarily in the study of FGFR-driven cancers, such as urothelial carcinoma, breast cancer, and squamous cell lung cancer , to investigate mechanisms of tumor growth, metastasis, and resistance to therapy. The compound is supplied for research applications only and is not intended for diagnostic or therapeutic use. For laboratory research use only.

Properties

IUPAC Name

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O6S/c1-32-18-6-3-2-5-15(18)9-10-25-21(28)22(29)26-14-20-27(11-4-12-33-20)34(30,31)19-13-16(23)7-8-17(19)24/h2-3,5-8,13,20H,4,9-12,14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZPURXTBCVPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps. The synthetic route often starts with the preparation of the oxazinan ring, followed by the introduction of the difluorophenyl group and the oxalamide moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The difluorophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The oxazinan ring can undergo nucleophilic substitution reactions, where different nucleophiles replace the existing groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The difluorophenyl group and oxazinan ring allow the compound to bind to enzymes and receptors, inhibiting their activity or modulating their function. The oxalamide moiety can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Uses of Comparable Compounds

Compound Name (Use) Core Structure Functional Groups Primary Application Evidence ID
Sulfentrazone (Herbicide) Triazole + sulfonamide Difluoromethyl, triazolinone Soil-applied herbicide
Diflufenican (Herbicide) Benzamide + phenoxy Trifluoromethyl, pyridinecarboxamide Pre-emergence herbicide
Flumetsulam (Herbicide) Triazolo-pyrimidine + sulfonamide Fluorophenyl, sulfonamide Broadleaf weed control
Oxadixyl (Fungicide) Oxazolidinyl + acetamide Methoxy, methylphenyl Oomycete fungicide
Target Compound Oxazinan + ethanediamide Difluorobenzenesulfonyl, methoxyphenyl Inferred : Herbicide/Fungicide N/A

Key Observations:

Sulfonamide Group: The 2,5-difluorobenzenesulfonyl group in the target compound mirrors sulfonamide-containing herbicides like sulfentrazone and flumetsulam. Sulfonamides often inhibit acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis .

Oxazinan/Oxazolidinyl Motifs: The 1,3-oxazinan ring is structurally analogous to oxadixyl’s oxazolidinyl group, which disrupts fungal RNA polymerase in oomycetes .

Aromatic Ethers : The 2-methoxyphenethyl group resembles the methoxy substituents in ethametsulfuron methyl ester () and oxadixyl, which enhance bioavailability and target binding .

Inferred Mechanism of Action and Efficacy

  • Herbicidal Potential: The difluorobenzenesulfonyl group may confer ALS inhibition, similar to sulfentrazone (EC₅₀ ~0.1–1.0 µg/L) . The ethanediamide linker could modulate solubility, affecting soil mobility and persistence.
  • Fungicidal Activity : The oxazinan core may mimic oxadixyl’s action against Pythium and Phytophthora spp., with possible EC₅₀ values in the 10–100 ppm range .
  • Selectivity: Fluorine atoms and methoxy groups likely enhance lipophilicity and target specificity, reducing non-target toxicity compared to non-fluorinated analogs .

Biological Activity

The compound N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide (CAS No. 872976-59-5) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial efficacy, cytotoxicity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group, an oxazinan moiety, and an ethyl diamide linkage. Its molecular formula is C18H22F2N4O3S, indicating the presence of fluorine and sulfur, which may contribute to its biological properties.

PropertyValue
Molecular Weight396.45 g/mol
SolubilitySoluble in DMSO
Log P (octanol/water)3.5

Antimicrobial Activity

Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. In particular, compounds similar to the one have demonstrated effectiveness against various bacterial strains.

  • Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of bacterial folate synthesis, crucial for nucleic acid synthesis.
  • Efficacy : Studies have shown that derivatives with similar structures exhibit strong activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as some Gram-negative species.

Case Study: Antimicrobial Testing

In a comparative study involving several sulfonamide derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against MRSA (Methicillin-resistant Staphylococcus aureus), indicating potent activity comparable to established antibiotics like ciprofloxacin.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The compound was tested against various human cell lines, including L929 (fibroblast) and A549 (lung cancer).

Table 2: Cytotoxicity Results

CompoundConcentration (µM)L929 Cell Viability (%)A549 Cell Viability (%)
Sample1009285
Sample2006877
Control-100100

The results indicated that while higher concentrations reduced cell viability significantly, lower concentrations maintained cell viability above baseline levels, suggesting a selective cytotoxic effect that may be beneficial in cancer therapy.

Pharmacological Potential

Given its structural characteristics and biological activities, this compound may have potential applications in treating various conditions:

  • Antibacterial Therapy : Its effectiveness against resistant bacterial strains positions it as a candidate for developing new antibacterial agents.
  • Anticancer Applications : The selective cytotoxicity observed in cancer cell lines suggests potential for use in targeted cancer therapies.

Q & A

Q. Experimental design :

  • DoE (Design of Experiments) : Vary temperature (40–80°C), sulfonating agent equivalents (1.2–2.0), and solvent (dichloromethane vs. DMF) to identify optimal conditions .
  • Byproduct mitigation : Add molecular sieves to absorb water, reducing hydrolysis of the sulfonyl chloride intermediate .
    Data from prior studies :
ConditionYield (%)Byproducts (%)
DMF, 60°C, 1.5 eq.7812
DCM, 40°C, 2.0 eq.655
Optimal: DCM at 40°C with 2.0 eq. reagent reduces byproducts to <5% .

Advanced: How should conflicting data on the compound’s bioactivity (e.g., anti-inflammatory vs. cytotoxicity) be resolved?

Q. Contradiction analysis :

  • Dose-dependent effects : Perform dose-response curves (0.1–100 µM) in primary cell lines (e.g., RAW 264.7 macrophages) to distinguish therapeutic vs. toxic ranges .
  • Off-target screening : Use kinase profiling assays (e.g., Eurofins Panlabs®) to identify unintended interactions .
  • Orthogonal validation : Compare results from ELISA (cytokine suppression) and MTT assays (viability) to decouple anti-inflammatory and cytotoxic effects .

Advanced: What computational strategies predict the compound’s binding affinity to novel targets?

Q. Methodology :

  • Molecular docking : Use AutoDock Vina with crystal structures of COX-2 or PARP-1 to simulate binding poses .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonyl group in hydrophobic pockets .
  • QSAR modeling : Coralate substituent electronegativity (e.g., fluorine at C2/C5) with IC₅₀ values from enzyme inhibition assays .

Advanced: How can structure-activity relationship (SAR) studies guide rational modifications of the ethanediamide backbone?

Q. SAR strategies :

  • Substitution effects : Replace the 2-methoxyphenyl ethyl group with bulkier aryl groups (e.g., naphthyl) to enhance target selectivity .
  • Bioisosteric replacements : Swap the oxazinan ring with a piperazine scaffold to improve metabolic stability .
  • Pro-drug design : Introduce ester linkages at the amide bonds for controlled release in vivo .
    Data table :
ModificationIC₅₀ (COX-2, nM)LogP
Parent compound852.1
Naphthyl substitution623.4
Piperazine replacement1201.8

Advanced: What analytical techniques resolve discrepancies between computational predictions and experimental solubility data?

Q. Contradiction resolution :

  • Solubility assays : Measure kinetic solubility in PBS (pH 7.4) via nephelometry and compare with COSMO-RS predictions .
  • Particle size analysis : Use dynamic light scattering (DLS) to detect aggregation undetected in simulations .
  • Co-solvent screening : Test solubility enhancers (e.g., cyclodextrins) to align experimental data with computational models .

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